1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone
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Overview
Description
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors .
Mode of Action
It can be inferred from similar compounds that they may inhibit the activity of their targets, such as fgfrs . This inhibition could potentially lead to a decrease in tumor growth .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have low molecular weight, which could be beneficial for bioavailability and subsequent optimization .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in certain cancer cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits inhibitory activity against kinases such as Akt kinase, Rsk kinase, and S6K kinase . The nature of these interactions involves the compound binding to these enzymes, inhibiting their activity and thereby influencing various biochemical pathways .
Cellular Effects
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the proliferation of certain cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to certain kinases, inhibiting their activity and thereby disrupting the signaling pathways they are involved in .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to simpler compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce simpler, more reduced forms of the compound .
Scientific Research Applications
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- Pyrrolopyrazine derivatives
Uniqueness
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholino group with a pyrrolo[3,4-d]pyrimidine core and a phenoxyethanone moiety makes it particularly versatile and valuable in various research applications .
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-17(13-25-15-4-2-1-3-5-15)22-11-14-10-19-18(20-16(14)12-22)21-6-8-24-9-7-21/h1-5,10H,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBZAQBPPFVBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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